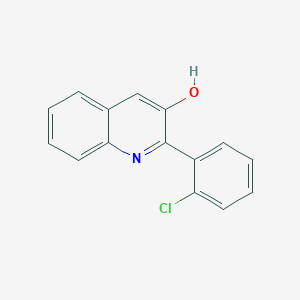

2-(2-Chlorophenyl)quinolin-3-ol

Description

Properties

CAS No. |

5425-49-0 |

|---|---|

Molecular Formula |

C15H10ClNO |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

2-(2-chlorophenyl)quinolin-3-ol |

InChI |

InChI=1S/C15H10ClNO/c16-12-7-3-2-6-11(12)15-14(18)9-10-5-1-4-8-13(10)17-15/h1-9,18H |

InChI Key |

DGORGRSHXPMCSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)quinolin-3-ol typically involves the condensation of 2-chlorobenzaldehyde with 2-aminophenol under acidic conditions, followed by cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)quinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)quinolin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)quinolin-3-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Quinoline Derivatives

Key Observations:

- Electron-Withdrawing vs.

- Steric and Solubility Effects: The acetic acid derivative (C₁₂H₁₀ClNO₂) exhibits higher aqueous solubility due to its ionizable carboxyl group, whereas the parent compound’s hydroxyl group contributes to hydrogen bonding but limits membrane permeability .

Key Observations:

- Microwave Synthesis: Offers superior efficiency for this compound compared to conventional heating methods, reducing reaction times from hours to minutes .

- Chalcone Derivatives: Require multi-step synthesis but enable structural diversification, as seen in (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-4-phenylquinolin-3-yl)prop-2-en-1-one, which integrates dual quinoline moieties for enhanced bioactivity .

Table 3: Reported Bioactivities of Quinoline Analogues

Key Observations:

- Antimicrobial Potency: Chlorophenyl-substituted quinolines (e.g., this compound) show broader-spectrum activity compared to methyl- or methoxy-substituted derivatives, likely due to improved target binding via halogen interactions .

- Chalcone Hybrids: Conjugation with enone systems (e.g., prop-2-en-1-one) enhances antiparasitic activity, as demonstrated by the title compound in , which inhibits Plasmodium falciparum growth at IC₅₀ = 1.2 µM.

Q & A

Basic Synthesis and Purification Methods

Q: What are the recommended synthetic routes for preparing 2-(2-Chlorophenyl)quinolin-3-ol, and how can purity be optimized during synthesis? A: A common approach involves cyclocondensation of substituted anilines with carbonyl derivatives under acidic or catalytic conditions. For example, microwave-assisted synthesis using indium(III) chloride as a catalyst (20 mol%) can achieve yields >60% while minimizing side reactions . Purity optimization requires post-synthesis recrystallization from CH₂Cl₂/di-isopropylether mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR .

Advanced Reaction Mechanism Elucidation

Q: How can researchers resolve contradictions in proposed reaction mechanisms for quinoline derivatives like this compound? A: Mechanistic ambiguities (e.g., cyclization vs. electrophilic substitution pathways) can be addressed through isotopic labeling (e.g., ¹⁵N-tracing in aniline precursors) and computational modeling (DFT studies). For example, intermediates such as 2′-aminochalcones can be trapped and characterized via LC-MS to validate isomerization pathways . Contrasting data from kinetic studies (e.g., activation energy discrepancies) should be cross-validated using in situ FTIR to monitor reaction progress .

Structural Characterization Techniques

Q: Which advanced spectroscopic and crystallographic methods are critical for confirming the stereochemistry and substituent positioning in this compound? A: X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for analogous compounds (e.g., dihedral angles between quinoline and phenyl rings: 57.84° ). For solution-phase analysis, NOESY NMR can identify spatial proximity of substituents (e.g., coupling between Cl-phenyl protons and quinoline-H3). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z within 2 ppm error) .

Toxicity and Safety Protocols

Q: What are the critical safety considerations for handling this compound in laboratory settings? A: While specific toxicity data for this compound is limited, structural analogs like 2-chlorophenol have PAC-1 (2.1 mg/m³), PAC-2 (23 mg/m³), and PAC-3 (140 mg/m³) exposure thresholds . Use fume hoods, nitrile gloves, and liquid-binding spill kits (e.g., diatomite). Avoid aqueous discharge; collect waste in halogenated solvent containers. Monitor for delayed symptoms (e.g., respiratory irritation) post-exposure .

Computational Modeling for Property Prediction

Q: How can researchers predict physicochemical properties (e.g., logP, solubility) of this compound using computational tools? A: Employ QSPR models (e.g., CC-DPS with QSQN technology) to estimate logP (~3.2) and aqueous solubility (~0.12 mg/mL) based on electronegativity of Cl and hydrogen-bonding capacity of the hydroxyl group . Molecular dynamics simulations (Amber or GROMACS) can model solvation behavior in polar aprotic solvents (e.g., DMF) . Validate predictions experimentally via shake-flask method (logP) and nephelometry (solubility).

Contradictions in Biological Activity Data

Q: How should discrepancies in reported biological activities (e.g., enzyme inhibition) of quinolin-3-ol derivatives be addressed? A: Variations in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting protonation of the hydroxyl group). Standardize testing using recombinant enzyme systems (e.g., AChE inhibition assays at pH 7.4 ± 0.2) . Cross-validate with structural analogs (e.g., ambenonium chloride ) to isolate substituent-specific effects. Use dose-response curves with ≥3 replicates to minimize inter-lab variability .

Stability Under Experimental Conditions

Q: What strategies prevent degradation of this compound during long-term storage or high-temperature reactions? A: Store at −20°C under argon in amber vials to avoid photodegradation and oxidation. For reactions >100°C, use microwave-assisted protocols (≤5 min, 360 W) to reduce thermal decomposition . Stabilize the hydroxyl group via silylation (e.g., TMSCl) during derivatization. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Method Development for Analytical Quantification

Q: How can researchers optimize HPLC/LC-MS methods for quantifying trace impurities in this compound? A: Use a C18 column (3.5 µm particles) with gradient elution (water/acetonitrile + 0.1% formic acid). For LC-MS, employ MRM transitions targeting [M+H]⁺ → fragment ions (e.g., m/z 256 → 185 for Cl-phenyl loss). Validate linearity (R² >0.99) across 0.1–100 µg/mL and LOD/LOQ (<0.05 µg/mL) .

Regioselectivity in Derivative Synthesis

Q: What experimental parameters control regioselectivity when synthesizing derivatives (e.g., sulfonation, alkylation) of this compound? A: Regioselectivity at the hydroxyl group vs. quinoline nitrogen is influenced by solvent polarity (e.g., DMF favors O-alkylation) and catalysts (e.g., NaH promotes deprotonation at the hydroxyl site). For sulfonation, use SO₃·pyridine complex in dry THF at 0°C to target the 3-OH position. Monitor regiochemistry via ¹H NMR (e.g., disappearance of OH proton at δ 9–10 ppm) .

Advanced Applications in Material Science

Q: How can the photophysical properties of this compound be exploited in optoelectronic materials? A: The conjugated quinoline system enables π-π* transitions (λmax ~350 nm) suitable for OLEDs. Functionalize the hydroxyl group with electron-withdrawing substituents (e.g., triflate) to tune emission wavelengths. Characterize via UV-vis (ε >10⁴ M⁻¹cm⁻¹) and fluorescence quantum yield measurements (integrating sphere method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.